N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

Regioisomer differentiation Hydrogen-bond geometry Isonicotinamide pharmacophore

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide (molecular formula C₁₈H₁₆N₆O, molecular weight 332.36 g/mol) is a synthetic hybrid molecule that fuses three privileged heterocyclic scaffolds: an indole moiety linked via an ethylene spacer to a 1,2,4-triazole ring, which is in turn functionalized with a pyridine-4-carboxamide (isonicotinamide) group. This compound belongs to the broader chemotype of indole–triazole–carboxamide conjugates, a class that has garnered substantial attention in medicinal chemistry for its multimodel target engagement capacity.

Molecular Formula C18H16N6O
Molecular Weight 332.4 g/mol
Cat. No. B12181376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C18H16N6O/c25-17(12-7-9-19-10-8-12)22-18-21-16(23-24-18)6-5-13-11-20-15-4-2-1-3-14(13)15/h1-4,7-11,20H,5-6H2,(H2,21,22,23,24,25)
InChIKeyFUEHDONCOJNXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[2-(1H-Indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide – Structural and Pharmacophoric Baseline for Scientific Procurement


N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide (molecular formula C₁₈H₁₆N₆O, molecular weight 332.36 g/mol) is a synthetic hybrid molecule that fuses three privileged heterocyclic scaffolds: an indole moiety linked via an ethylene spacer to a 1,2,4-triazole ring, which is in turn functionalized with a pyridine-4-carboxamide (isonicotinamide) group . This compound belongs to the broader chemotype of indole–triazole–carboxamide conjugates, a class that has garnered substantial attention in medicinal chemistry for its multimodel target engagement capacity. The indole nucleus is a well-validated pharmacophore associated with kinase inhibition, GPCR modulation, and antimicrobial action; the 1,2,4-triazole ring contributes metabolic stability and additional hydrogen-bond donor/acceptor sites; and the pyridine-4-carboxamide terminus provides a geometrically and electronically distinct amide vector relative to the more common pyridine-3-carboxamide (nicotinamide) regioisomer [1]. These three modules are synthetically assembled via sequential triazole cyclocondensation and carboxamide coupling, yielding a scaffold that is structurally preorganized for dual or multitarget biological interrogation.

Why Indole–Triazole–Carboxamide Analogs Cannot Be Interchanged Without Quantitative Loss-of-Function Risk


The indole–1,2,4-triazole–carboxamide chemotype is characterized by three modular substructures whose identities collectively dictate target selectivity, potency, and pharmacokinetic behavior. Substituting any one module—even with a close regioisomer—can drastically alter the biological profile. For example, within the pyridine-based 1,2,4-triazolo-tethered indole conjugate series reported by Yakkala et al., moving from an unsubstituted indole to a halogenated indole shifted the HT-29 antiproliferative IC₅₀ from 1.0 μM (compound 14a) to over 6.5 μM (compound 14o), a >6-fold loss of potency [1]. Similarly, in antimicrobial indole–triazole series, the nature of the carboxamide substituent determined whether MIC values fell in the low μg/mL range (3.125 μg/mL for 3d) or exceeded 50 μg/mL [2]. The pyridine-4-carboxamide terminus of the target compound is particularly consequential: the isonicotinamide moiety positions the pyridine nitrogen para to the carboxamide, creating a distinct hydrogen-bond acceptor geometry and dipole moment that differs markedly from the meta-substituted pyridine-3-carboxamide regioisomer. This can alter target binding—as demonstrated in carboxamidrazone series where 2-pyridyl-substituted analogs were significantly more active than 4-pyridyl-substituted ones [3]—and also affects solubility, logP, and metabolic stability. Because these three modules operate cooperatively in target engagement, simple 'nearest-neighbor' substitution based on apparent structural similarity carries a high risk of activity collapse or off-target emergence.

Quantitative Differentiation Evidence for N-{3-[2-(1H-Indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: Pyridine-4-Carboxamide vs. Pyridine-3-Carboxamide Moiety Dictates Hydrogen-Bond Geometry and Target Engagement Potential

The target compound carries a pyridine-4-carboxamide (isonicotinamide) group at the triazole 5-position, whereas the closest cataloged regioisomer, N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide, bears the isomeric nicotinamide group . The para-substituted isonicotinamide positions the pyridine nitrogen as a hydrogen-bond acceptor approximately 7.1 Å from the triazole NH, whereas the meta-substituted nicotinamide shortens this distance to roughly 5.8 Å and reorients the dipole moment by approximately 60° [1]. In carboxamidrazone–triazole antimicrobial series, the regioisomeric identity of the pyridine-carboxamide attachment proved decisive: 2-pyridyl-substituted carboxamidrazones exhibited significantly higher potency than their 4-pyridyl counterparts in direct microbiological comparison [2]. This regioisomeric sensitivity has been attributed to differential accommodation within enzyme active-site hydrogen-bond networks; the 4-carboxamide vector preferentially engages catalytic lysine or aspartate residues in kinase ATP-binding pockets, whereas the 3-carboxamide vector favors solvent-exposed orientations that reduce binding enthalpy [1].

Regioisomer differentiation Hydrogen-bond geometry Isonicotinamide pharmacophore

Antiproliferative Potential Inferred from Close Structural Analogs: Dual TNKS/PI3K Inhibition in Colorectal Cancer

The most structurally proximate series to the target compound was reported by Yakkala et al. (2023), who synthesized and evaluated 17 pyridine-based 1,2,4-triazolo-tethered indole conjugates (14a–q) for antiproliferative activity against six human cancer cell lines [1]. These conjugates share the identical indole–triazole–pyridine-carboxamide architecture with the target compound, differing primarily in the indole substitution pattern and the linker topology. Lead compound 14a exhibited an IC₅₀ of 1.0 μM against HT-29 colorectal cancer cells, representing a 5.3-fold improvement over the clinical standard 5-fluorouracil (IC₅₀ = 5.31 μM) in the same assay [1]. Compound 14n (IC₅₀ = 2.4 μM) and 14q (IC₅₀ = 3.6 μM) also outperformed 5-FU. All active conjugates induced G0/G1 cell-cycle arrest, disrupted mitochondrial membrane potential, and enhanced total ROS production. Western blot and immunofluorescence analyses confirmed dual inhibition of β-catenin (via tankyrase) and PI3K-Akt pathway markers [1]. Molecular dynamics simulations further demonstrated that compound 14a forms stable hydrophobic interactions and sporadic H-bonds with both PI3K (PDB: 3L54) and tankyrase (PDB: 4OA7) [1]. The target compound, bearing an unsubstituted indole linked via an ethylene spacer to the triazole 3-position and a pyridine-4-carboxamide at the triazole 5-position, maps onto the same pharmacophoric framework as 14a. Its structural distinction—the ethylene spacer between indole and triazole rather than a direct triazolo linkage—may modulate conformational flexibility and thus target residence time.

Colorectal cancer Tankyrase inhibitor PI3K inhibitor Antiproliferative

Antimicrobial Class Evidence: Indole–1,2,4-Triazole Conjugates Exhibit Broad-Spectrum MIC Activity Including Anti-MRSA and Anti-Candida krusei Efficacy

The indole–1,2,4-triazole substructure present in the target compound has been independently validated as an antimicrobial pharmacophore. Shirinzadeh et al. (2018) evaluated a series of indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide against a panel including S. aureus (ATCC 25923), MRSA (ATCC 43300), E. coli (ATCC 25922), B. subtilis (ATCC 6633), C. albicans (ATCC 10231), and C. krusei (ATCC 6258) [1]. The indole–triazole conjugate 3d displayed an MIC of 3.125 µg/mL against multiple strains, with the full series exhibiting MIC values in the range of 3.125–50 µg/mL [1]. Notably, several compounds demonstrated superior activity against fluconazole-resistant C. krusei compared to the clinical standard fluconazole itself [1]. In a complementary study, Cebeci et al. (2021) synthesized tryptamine-derived 1,2,4-triazole carboxamides—compounds that share the identical tryptamine (indole-3-ethylamine) precursor with the target compound—and found that aminoalkylated triazole products 8a and 8d exhibited MIC values as low as 0.24 µg/mL against E. coli, outperforming ampicillin used as the standard drug in the same assay [2]. This demonstrates that the tryptamine–triazole–carboxamide framework is intrinsically capable of delivering sub-μg/mL antibacterial potency when appropriately elaborated.

Antimicrobial MRSA Candida krusei MIC

Differentiation from Non-Pyridine Carboxamide Analogs: 3-Chlorobenzamide and 4-Fluorophenylacetamide Replacements Alter Target Engagement Profile

Two commercially available analogs of the target compound exist in which the pyridine-4-carboxamide group is replaced: 3-chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide and 2-(4-fluorophenyl)-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide . The pyridine-4-carboxamide terminus of the target compound provides a basic nitrogen (pKa ~4.5 for the pyridine conjugate acid) capable of participating in charge-assisted hydrogen bonds or salt bridges with acidic protein residues (e.g., Asp, Glu) at physiological pH. By contrast, the 3-chlorobenzamide analog lacks this ionizable nitrogen entirely, while the 4-fluorophenylacetamide analog introduces a flexible methylene spacer that reduces the directional precision of the carboxamide hydrogen-bond network [1]. In kinase inhibitor development, the isonicotinamide moiety is a recognized hinge-binding motif that mimics the adenine ring of ATP; its replacement with benzamide or phenylacetamide groups has been shown to reduce kinase affinity by 10- to 100-fold in multiple chemotypes [1]. The indole–triazole core of the target compound thus presents a modular scaffold wherein the pyridine-4-carboxamide group serves a specific, non-substitutable role in target recognition that cannot be recapitulated by simple aryl carboxamide replacements.

Carboxamide SAR Benzamide analog Fluorophenylacetamide Receptor binding

Indole vs. Dimethoxyphenyl Moiety: Differential π-Stacking and Hydrophobic Engagement in Kinase and GPCR Binding Pockets

A structurally informative comparator, N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide, retains the identical triazole–pyridine-4-carboxamide framework but replaces the indole moiety with a 3,4-dimethoxyphenyl group . The indole ring of the target compound is an electron-rich, 10-π-electron bicyclic aromatic system capable of edge-to-face and face-to-face π-stacking with aromatic protein residues (Phe, Tyr, Trp, His), as well as NH–π hydrogen bonding [1]. Molecular dynamics simulations of the closest indole-containing analog 14a in complex with tankyrase (PDB: 4OA7) identified critical π–π interactions with Phe1188 and HID1201 that contributed substantially to the binding free energy (MM-GBSA ΔGbind = –57.19 kcal/mol) [1]. By contrast, the dimethoxyphenyl analog lacks the fused bicyclic π-surface and the indole NH hydrogen-bond donor. In the Shirinzadeh antimicrobial series, indole-containing triazoles (3d, MIC = 3.125 µg/mL) were consistently more potent than their non-indole counterparts [2]. Computational docking studies across multiple indole–triazole series confirm that indole π-stacking contributes 1.5–3.0 kcal/mol of additional binding enthalpy relative to monocyclic aryl replacements in kinase and GPCR binding sites [1].

Indole pharmacophore π-Stacking Kinase inhibitor GPCR ligand

ADME and Drug-Likeness Profile: In Silico Predictions Indicate Favorable Oral Bioavailability Parameters Within the Indole–Triazole Conjugate Class

The ADME properties of pyridine-based 1,2,4-triazolo-tethered indole conjugates were systematically evaluated in silico by Yakkala et al. (2023) using the QikProp tool [1]. All 17 synthesized conjugates complied with Lipinski's Rule of 5, with molecular weights ranging from 361 to 476 Da, calculated logP values between 3.6 and 5.1, and predicted human oral absorption of 97.5–100% [1]. The target compound (MW = 332.36 g/mol) is actually smaller than all members of the 14a–q series, suggesting even more favorable passive permeability. The closest analog 14a (MW = 427.52, QPlogPo/w = 4.43, 1 H-bond donor, 4.25 H-bond acceptors, 100% predicted human absorption) provides a conservative upper-bound estimate of the target compound's ADME profile [1]. The tryptamine-derived 1,2,4-triazole series reported by Cebeci et al. (2021) likewise demonstrated that the tryptamine scaffold is compatible with favorable physicochemical properties for oral drug development [2]. The pyridine-4-carboxamide group specifically contributes to aqueous solubility via the ionizable pyridine nitrogen while maintaining acceptable logP; this balance distinguishes the target compound from more lipophilic benzamide analogs that risk solubility-limited absorption.

ADME Drug-likeness Lipinski Rule of 5 Oral bioavailability

Evidence-Backed Application Scenarios for N-{3-[2-(1H-Indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide


Colorectal Cancer Dual-Target Lead Optimization: Tankyrase/PI3K Inhibitor Screening Cascade

Based on the dual TNKS/PI3K inhibitory profile demonstrated by close structural analog 14a (HT-29 IC₅₀ = 1.0 μM; 5.3-fold more potent than 5-FU) [1], the target compound is a compelling starting point for a medicinal chemistry campaign focused on colorectal cancer. The unsubstituted indole and pyridine-4-carboxamide terminus present two tractable vectors for parallel SAR exploration: (i) substitution of the indole C5 and C6 positions to modulate π-stacking with tankyrase Phe1188 and HID1201, and (ii) elaboration of the pyridine ring to optimize PI3K hinge-region hydrogen bonding. A screening cascade should begin with HT-29 antiproliferative assessment (MTT, 48 h), followed by Western blot confirmation of β-catenin and phospho-Akt (Ser473) downregulation. Compounds achieving IC₅₀ ≤ 2 μM with >50% target suppression should be advanced to mitochondrial membrane potential (JC-1) and ROS (DCFH-DA) assays as established by Yakkala et al. [1].

Antimicrobial Screening Against Drug-Resistant ESKAPE Pathogens with Emphasis on MRSA and Fluconazole-Resistant Candida krusei

The indole–1,2,4-triazole scaffold has demonstrated class-validated MIC values of 3.125–50 µg/mL against MRSA and Candida krusei, with certain tryptamine–triazole congeners achieving sub-μg/mL potency (0.24 µg/mL against E. coli, outperforming ampicillin) [2] [3]. The target compound should be prioritized for MIC determination by CLSI broth microdilution against a panel including MRSA ATCC 43300, E. coli ATCC 25922, and C. krusei ATCC 6258. Given the known NorA efflux pump inhibitory activity of certain indole derivatives, a ciprofloxacin potentiation assay (checkerboard synergy) in S. aureus should be included to evaluate whether the compound can reverse fluoroquinolone resistance at sub-inhibitory concentrations [2]. The pyridine-4-carboxamide group may further contribute to Gram-negative outer membrane penetration via the ionizable pyridine nitrogen.

Kinase Selectivity Profiling: Isonicotinamide Hinge-Binder Panel Screen

The pyridine-4-carboxamide (isonicotinamide) moiety is a validated kinase hinge-binding motif that has been exploited in multiple clinical and preclinical kinase inhibitors. The indole–triazole scaffold of the target compound provides a rigid, preorganized presentation of this motif. A focused kinase selectivity panel should be conducted against CDK4/6 (given the documented activity of indolyl 1,2,4-triazole derivatives with IC₅₀ values as low as 0.049 μM on CDK4) [4], FAK (indole-linked 1,2,4-triazoles suppress FAK protein expression by 61.3% in TNBC models) [5], and VEGFR-2 (indolyl-1,2,4-triazole hybrids have been designed as VEGFR-2 inhibitors) [6]. Compounds exhibiting CDK4 IC₅₀ < 0.5 μM or FAK suppression >50% at 10 μM should be counter-screened against a broader panel of 50–100 kinases to establish selectivity. The regioisomeric pyridine-3-carboxamide analog should be run in parallel to experimentally quantify the contribution of the 4-carboxamide geometry to kinase binding.

GPCR Ligand Screening: Serotonin and Ghrelin Receptor Subtype Selectivity Assessment

Indole–triazole conjugates have been protected as GPCR ligands in multiple patent families, including selective 5-HT₁-like receptor agonists (US 5,298,520) and ghrelin analogue ligands of growth hormone secretagogue receptors (EP 1757290) [7] [8]. The tryptamine-derived indole-3-ethyl substructure of the target compound is structurally reminiscent of the endogenous ligand serotonin (5-hydroxytryptamine), suggesting potential affinity at serotonin receptor subtypes. A primary screen should include 5-HT₁A, 5-HT₁B/₁D, 5-HT₂A, 5-HT₆, and 5-HT₇ receptor binding assays (radioligand displacement, Ki determination). The pyridine-4-carboxamide group may confer subtype selectivity through differential H-bond engagement with extracellular loop 2 residues, analogous to the selectivity mechanism reported for Bayer's pyridinyltriazole V1a receptor antagonists [9]. The pyridine-3-carboxamide regioisomer and the 3-chlorobenzamide analog should be included as comparators to quantify the contribution of the isonicotinamide terminus to receptor selectivity.

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